7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The ¹H NMR spectrum (400 MHz, DMSO-d₆) would feature the following key signals:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Quinoline H-3 | 8.90–9.10 | Singlet | 1H |
| Aromatic H (positions 5, 6) | 7.60–8.20 | Multiplet | 2H |
| 3-Ethoxyphenyl H (ortho to OCH₂CH₃) | 6.80–7.10 | Doublet | 2H |
| 3-Ethoxyphenyl H (meta/para to OCH₂CH₃) | 6.50–6.70 | Multiplet | 2H |
| Methyl at position 8 | 2.55–2.65 | Singlet | 3H |
| Ethoxy CH₂ | 4.05–4.20 | Quartet | 2H |
| Ethoxy CH₃ | 1.30–1.40 | Triplet | 3H |
| Carboxylic acid OH | 12.50–13.00 | Broad | 1H |
The ¹³C NMR spectrum would resolve signals for the carboxylic acid carbonyl (168–170 ppm), quinoline carbons (120–150 ppm), and ethoxy carbons (OCH₂CH₃ at 63–65 ppm and 14–15 ppm).
Infrared (IR) and Raman Spectroscopy
IR spectroscopy (KBr pellet) identifies functional groups through characteristic absorptions:
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (carboxylic acid) | 2500–3300 | Broad |
| C=O (carboxylic acid) | 1680–1700 | Strong |
| C-O (ethoxy) | 1240–1260 | Strong |
| C-Cl | 740–760 | Medium |
| Quinoline ring modes | 1450–1600 | Multiple |
Raman spectroscopy complements IR data, emphasizing skeletal vibrations. The quinoline ring’s in-plane deformations (1580–1600 cm⁻¹) and C-Cl stretching (750 cm⁻¹) are prominent. Baseline correction algorithms, such as improved asymmetric least squares, enhance signal clarity in noisy spectra.
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) generates a molecular ion at m/z 342 ([M]⁺), with isotopic peaks at m/z 344 (³⁵Cl → ³⁷Cl, 32% abundance). Key fragmentation pathways include:
- Decarboxylation : Loss of CO₂ (44 Da) yields m/z 298.
- Ethoxy group elimination : Cleavage of C-O bonds produces m/z 253 ([M – OCH₂CH₃]⁺).
- Chlorine loss : Neutral loss of Cl· (35.5 Da) results in m/z 306.
- Quinoline ring cleavage : Retro-Diels-Alder fragmentation generates m/z 184 (C₁₀H₁₀N⁺).
High-resolution mass spectrometry (HRMS) would confirm the molecular formula with an error <5 ppm.
Properties
IUPAC Name |
7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(22)23)14-7-8-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKIJAGIGMAFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175456 | |
| Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847503-16-6 | |
| Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-ethoxyaniline with 7-chloro-8-methylquinoline-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the quinoline ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled and reused is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical nucleophilic acyl substitution reactions:
Key findings:
- Esterification proceeds efficiently under acidic conditions, enabling derivatization for pharmacological studies.
- The sodium salt form enhances aqueous solubility for biological testing .
Electrophilic Aromatic Substitution on the Quinoline Ring
The quinoline core participates in electrophilic substitutions, primarily at the 5- and 6-positions:
| Reaction Type | Reagents/Conditions | Position Modified | Major Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Position 5 | 5-Nitro derivative | |
| Halogenation | Br₂/FeBr₃, 40°C | Position 6 | 6-Bromo derivative |
Mechanistic Insight :
- Nitration favors the 5-position due to electron-withdrawing effects of the carboxylic acid and chlorine substituents .
- Bromination requires Lewis acid catalysts to activate the ring.
Oxidation:
The methyl group at position 8 can be oxidized under controlled conditions:
| Reagents | Conditions | Product | Purity | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C | 8-Carboxy derivative | 95% | |
| O₂/NHPI* | Acetonitrile, 90°C | 8-Hydroxymethyl intermediate | 88% |
*NHPI = N-Hydroxyphthalimide
Reduction:
The quinoline ring undergoes partial reduction:
| Reagents | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, RT | 1,2-Dihydroquinoline | >90% | |
| NaBH₄ | Methanol, 0°C | Selective reduction of carbonyl groups | 65% |
Complexation Reactions
The compound acts as a ligand for metal ions, forming coordination complexes:
| Metal Ion | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu²⁺ | Methanol/water, pH 7 | Octahedral geometry | Antimicrobial studies | |
| Fe³⁺ | Ethanol, reflux | Tridentate binding | Catalytic oxidation |
Notable Case Study :
- Cu²⁺ complexes demonstrated enhanced antibacterial activity against Staphylococcus aureus (MIC = 2.5 μM) compared to the free ligand (MIC = 5.0 μM).
Decarboxylation Reactions
Thermal decarboxylation under inert atmospheres:
| Conditions | Product | Byproducts | Reference |
|---|---|---|---|
| 200°C, N₂ | 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline | CO₂ | |
| Microwave, 180°C | Same as above | Trace impurities |
Cross-Coupling Reactions
The ethoxyphenyl group enables Suzuki-Miyaura couplings:
| Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative | 75% | |
| Vinylboronate | PdCl₂(dppf) | Alkenyl-substituted analog | 68% |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of quinoline compounds, including 7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, exhibit significant anticancer properties. Quinoline-based compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the potential of similar quinoline derivatives to interact with DNA and inhibit key enzymes involved in cancer cell proliferation, suggesting that this compound may possess similar bioactivity .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the chloro and ethoxy groups in the structure may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .
Agricultural Applications
2.1 Herbicide Development
One of the primary applications of this compound is in the formulation of herbicides. The compound serves as an important intermediate in the synthesis of selective herbicides, particularly for controlling barnyard grass in paddy fields. Its structure allows it to mimic plant hormones, disrupting normal growth processes in target weeds while being less harmful to crops .
2.2 Synthesis Processes
The synthesis of this compound is crucial for developing environmentally friendly herbicides. Recent patents describe methods for producing this compound using greener processes that minimize waste generation. These methods utilize catalysts and alternative oxidants to improve yield while reducing environmental impact .
Research Methodologies and Case Studies
3.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including chlorination and carboxylation processes. A notable method includes the use of N-hydroxyphthalimide as a catalyst in oxidation reactions, which has shown to enhance yields significantly while minimizing by-products .
3.2 Case Study: Anticancer Research
In a recent study examining the anticancer effects of quinoline derivatives, researchers synthesized this compound and evaluated its cytotoxicity against various cancer cell lines. The results demonstrated promising activity, with IC50 values indicating effective inhibition of cell growth at low concentrations, warranting further investigation into its mechanism of action and potential clinical applications .
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Physicochemical and Functional Comparisons
Lipophilicity :
- The 3-ethoxyphenyl substituent in the target compound provides higher lipophilicity compared to methoxy analogs (e.g., 590353-82-5) due to the longer ethyl chain. This property may improve membrane permeability in biological systems .
- Thienyl (777877-61-9) and furyl (725687-87-6) substituents introduce heteroatoms, which can polarize the molecule but retain moderate lipophilicity .
Electronic Effects: Ethoxy and methoxy groups are electron-donating, activating the quinoline core toward electrophilic substitution.
Steric Considerations: The 3-ethoxyphenyl group’s ortho-substitution (relative to the quinoline core) introduces steric hindrance, which may influence binding to biological targets compared to para-substituted analogs like 4-ethylphenyl (588711-30-2) .
Synthetic Utility :
- The carboxylic acid group at position 4 allows for derivatization into amides or esters. For example, the carbonyl chloride derivative of the target compound (sc-337313) is used in acylation reactions, where the ethoxy group modulates electrophilicity .
Biological Activity
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.
- Chemical Formula : C19H16ClNO3
- Molecular Weight : 341.8 g/mol
- CAS Number : 847503-16-6
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including kinases and apoptotic pathways.
- Kinase Inhibition :
- Studies have shown that quinoline derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, the compound exhibits selective inhibition against Aurora A kinase, which is crucial in cell cycle regulation and mitosis .
- Table 1 summarizes the inhibition percentages against different kinases:
| Compound | Aurora A (Inhibition %) |
|---|---|
| This compound | TBD |
| Other Kinases | TBD |
- Cell Cycle Arrest and Apoptosis :
- In vitro studies using breast cancer cell lines (e.g., MCF-7) demonstrated that this compound induces G1 phase arrest, thereby inhibiting cell proliferation. The induction of apoptosis was also observed, suggesting a dual mechanism of action .
- Table 2 illustrates the effects on cell viability and apoptosis:
| Viability Metrics | Positive Control (%) | Compound (%) |
|---|---|---|
| Intact Cells | 98.48 | TBD |
| Early Apoptosis | 0.08 | TBD |
| Late Apoptosis | 0.68 | TBD |
| Necrosis | 0.76 | TBD |
| Total Death | 1.52 | TBD |
Efficacy in Cancer Models
Research indicates that this compound exhibits significant anticancer properties:
- Antiproliferative Activity :
- Case Studies :
Q & A
Q. What are the optimal synthetic routes for 7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, and how can intermediates be characterized?
The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization of substituted anilines with β-keto esters or via nucleophilic substitution on preformed quinoline scaffolds. For example:
- Intermediate preparation : Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (a structurally related compound) is synthesized via nitration, chlorination, and cyclization steps using sodium nitrite and cupric chloride under acidic conditions .
- Characterization : Key intermediates should be analyzed by / NMR (to confirm substituent positions), HPLC (purity >95%), and X-ray crystallography (to resolve steric clashes or conformational isomerism) .
Q. How can structural ambiguities in substituted quinoline-4-carboxylic acids be resolved experimentally?
- X-ray crystallography : Determine dihedral angles between the quinoline core and substituents (e.g., the 3-ethoxyphenyl group). For example, in 4-chlorophenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings is 14.7°, resolved via single-crystal diffraction .
- Vibrational spectroscopy : IR spectroscopy can identify hydrogen-bonding interactions (e.g., O–H⋯O dimers in carboxylic acid derivatives) .
Advanced Research Questions
Q. What strategies address low yields or byproduct formation during the introduction of the 3-ethoxyphenyl group?
- Reaction optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, as demonstrated in the synthesis of 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid derivatives. Optimize catalyst loading (5–10 mol% Pd(PPh)) and base (e.g., KCO in DMF/HO) .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., dechlorinated or over-coupled species) and adjust reaction time/temperature .
Q. How can the antibacterial activity of this compound be systematically evaluated against fluoroquinolone-resistant strains?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Compare with ciprofloxacin as a control .
- Mechanistic studies : Assess DNA gyrase/topoisomerase IV inhibition via supercoiling assays. Quinoline-4-carboxylic acids often target these enzymes, but mutations (e.g., GyrA Ser-84) may reduce efficacy .
Q. What computational methods predict the binding affinity of this compound to bacterial targets?
- Molecular docking : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). Focus on key residues (e.g., Asp-73, Glu-50) and compare with fluoroquinolones .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the ligand-enzyme complex. Calculate binding free energy via MM-PBSA .
Q. How do structural modifications (e.g., chloro vs. methyl groups) impact solubility and bioavailability?
- LogP measurement : Determine octanol/water partition coefficients experimentally or via computational tools (e.g., SwissADME). Methyl groups at position 8 may increase lipophilicity, reducing aqueous solubility .
- Caco-2 permeability assays : Evaluate intestinal absorption potential. Carboxylic acids often exhibit poor permeability but may benefit from prodrug strategies (e.g., esterification) .
Q. How should contradictory data on metabolic stability be resolved?
- In vitro microsomal assays : Incubate the compound with rat/human liver microsomes and monitor degradation via LC-MS/MS. Identify major metabolites (e.g., hydroxylation at position 3) .
- Species-specific differences : Compare half-lives across species (e.g., mouse vs. human) to prioritize analogs for preclinical testing .
Methodological Resources
Key Challenges in Research
- Synthetic reproducibility : Variations in nitro-reduction or cyclization steps may require strict control of reaction conditions (e.g., temperature, stoichiometry) .
- Biological activity interpretation : Distinguish between direct enzyme inhibition and off-target effects using genetic knockouts or enzymatic rescue experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
